molecular formula C13H10BF3O2 B1323005 4'-(Trifluoromethyl)biphenyl-3-ylboronic acid CAS No. 1107603-45-1

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

Cat. No.: B1323005
CAS No.: 1107603-45-1
M. Wt: 266.03 g/mol
InChI Key: BHAAKODXXMTNDE-UHFFFAOYSA-N
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Description

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid is a useful research compound. Its molecular formula is C13H10BF3O2 and its molecular weight is 266.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Chemical Reactions

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid and its derivatives have been noted for their catalytic activity in various chemical reactions. The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates has shown high effectiveness, with Sc(OTf)3 being particularly notable for its high activity. The process has been observed to produce a mixture of chloromethylated biphenyls with high selectivity for certain isomers, demonstrating the precision of this catalytic process (Kishida et al., 2006).

Applications in Luminescence and Sensing

Triarylboron-functionalized dipicolinic acids have been designed and synthesized, displaying effective selective sensitization of the emissions of Eu(III) and Tb(III) ions upon excitation. This process has shown high quantum efficiency, indicating potential applications in luminescence and sensing technologies. The intraligand charge-transfer transition plays a crucial role in activating the emissions, showcasing the intricate interplay of molecular structure and electronic properties in these compounds (Park et al., 2014).

Role in Photoredox Catalysis

The compound and its related structures have found significant application in photoredox catalysis, especially in the fluoromethylation of carbon-carbon multiple bonds. This process is vital in creating versatile structural motifs for pharmaceuticals and agrochemicals. The role of photoredox catalysis in generating fluoromethyl radicals through visible-light-induced single-electron-transfer processes highlights the potential of these compounds in advanced synthetic organic chemistry (Koike & Akita, 2016).

Involvement in Polymer Synthesis

The compound and its variants have been utilized in synthesizing hyperbranched poly(arylene ether)s. A novel trifluoromethyl-activated trifluoro monomer has been prepared, leading to poly(arylene ether)s with high molecular weight and excellent thermal stability. The solubility profile and glass transition temperatures of these polymers highlight their potential applications in various industrial contexts (Banerjee et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAAKODXXMTNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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